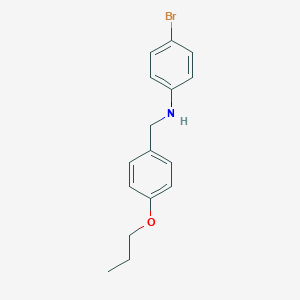![molecular formula C24H26N2O3S B427020 N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B427020.png)
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a sulfonamide group and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methylphenylamine and 1-phenylethylamine, which are then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with 3-bromopropanamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Common reagents used in the industrial synthesis include sulfonyl chlorides, amines, and bromopropanamide.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide
- N-(4-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)butanamide
- N-(4-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)pentanamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a sulfonamide group and a propanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H26N2O3S |
|---|---|
Peso molecular |
422.5g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C24H26N2O3S/c1-18-8-13-22(14-9-18)25-24(27)17-12-20-10-15-23(16-11-20)30(28,29)26-19(2)21-6-4-3-5-7-21/h3-11,13-16,19,26H,12,17H2,1-2H3,(H,25,27) |
Clave InChI |
SRHWOMMTLCCRNK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B426937.png)

![N-(2-furylmethyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426942.png)
![2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B426944.png)
![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426945.png)
![1-({[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)azepane](/img/structure/B426947.png)
![N-(2,6-dimethylphenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B426949.png)

![1-({[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine](/img/structure/B426952.png)
![4-(5-Benzylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-morpholine](/img/structure/B426953.png)
![N-(3,5-dimethylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426955.png)
![2-[(2,3-Dichlorophenyl)amino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426957.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B426958.png)
![N-(4-ethylphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426959.png)
